Cas no 1803589-00-5 (ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate)

ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate
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- MDL: MFCD28397540
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027836-5g |
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 5g |
¥8505.0 | 2023-04-01 | |
Enamine | EN300-208237-5.0g |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
Enamine | EN300-208237-0.05g |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
Aaron | AR01BAW3-250mg |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 250mg |
$322.00 | 2025-02-09 | |
Aaron | AR01BAW3-1g |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 1g |
$751.00 | 2025-02-09 | |
A2B Chem LLC | AW05847-5g |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 5g |
$1646.00 | 2024-04-20 | |
A2B Chem LLC | AW05847-10g |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 10g |
$2424.00 | 2024-04-20 | |
A2B Chem LLC | AW05847-100mg |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 100mg |
$195.00 | 2024-04-20 | |
1PlusChem | 1P01BANR-10g |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 10g |
$2867.00 | 2024-06-18 | |
A2B Chem LLC | AW05847-250mg |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate |
1803589-00-5 | 95% | 250mg |
$263.00 | 2024-04-20 |
ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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6. Book reviews
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylateに関する追加情報
Research Update on Ethyl 3-(4-Chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1803589-00-5)
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1803589-00-5) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This 1,2,4-triazole derivative exhibits a unique structural framework that makes it a promising candidate for the development of novel bioactive molecules. Recent studies have focused on exploring its pharmacological properties, synthetic pathways, and potential as a scaffold for drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial activity of ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8-32 µg/mL. Molecular docking studies suggested that the compound's activity may be attributed to its interaction with bacterial DNA gyrase, a critical enzyme in bacterial replication.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's potential as an anticancer agent. The research team synthesized a series of derivatives based on the ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate scaffold and evaluated their cytotoxicity against various cancer cell lines. Several analogs showed promising activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of the 4-chlorophenyl group and the ester functionality for maintaining anticancer activity.
From a synthetic chemistry perspective, recent advances have been made in optimizing the preparation of ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate. A 2022 paper in Organic Process Research & Development described a scalable, one-pot synthesis method that improved the overall yield to 78% while reducing the generation of hazardous byproducts. This development is particularly significant for potential industrial-scale production of the compound and its derivatives.
In agrochemical research, ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has shown potential as a lead compound for developing new fungicides. Field trials conducted in 2023 demonstrated its effectiveness against Fusarium species that cause wheat head blight, with protection rates comparable to commercial fungicides. The compound's mode of action appears to involve inhibition of fungal ergosterol biosynthesis, though further mechanistic studies are needed.
Looking forward, ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate presents multiple opportunities for further research. Its versatile structure allows for various modifications that could enhance its biological activities or alter its physicochemical properties. Current challenges include improving its metabolic stability and bioavailability for pharmaceutical applications, as well as optimizing its environmental profile for agrochemical uses. Several research groups are currently investigating prodrug strategies and formulation approaches to address these limitations.
In conclusion, ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1803589-00-5) represents an important scaffold in both medicinal and agricultural chemistry. The growing body of research on this compound underscores its potential as a versatile building block for developing new therapeutic agents and crop protection products. Future studies will likely focus on structure-activity relationship optimization and translational development of its most promising derivatives.
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